2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H15BrN2O2S2 and its molecular weight is 399.32. The purity is usually 95%.
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Biological Activity
The compound 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in oncology. This review synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects against various cancer cell lines.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrN₂O₂S
- Molecular Weight : 404.32 g/mol
- CAS Number : 2098490-06-1
The structure of this compound incorporates a bromothiophene moiety and a cyclohepta[b]thiophene framework, which are critical for its biological activity. The presence of the carboxamide functional groups enhances its solubility and bioavailability.
Antiproliferative Effects
Recent studies have highlighted the compound's significant antiproliferative activity across various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI-1 (renal cancer), T47D (breast cancer).
- GI₅₀ Values : The compound exhibited submicromolar GI₅₀ values indicating potent growth inhibition:
The mechanisms underlying the antiproliferative effects of this compound appear to involve:
- Cell Cycle Arrest : Induction of G₂/M phase arrest was observed in treated A549 cells.
- Apoptosis Induction : The compound activated caspases (caspase 3, 8, and 9), suggesting a pathway leading to programmed cell death.
- Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, which is crucial for cell division .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other known thiophene derivatives is presented in the table below:
Compound Name | GI₅₀ (μM) | Mechanism of Action | Cell Lines Tested |
---|---|---|---|
Nocodazole | ~22.28 | Tubulin polymerization inhibition | A549, OVACAR |
Compound 17 | 0.362 | Tubulin polymerization inhibition | A549 |
ELR510444 | 9.0 | Disruption of microtubules | MDA-MB-435 |
Benzothiophene Derivative | <1 | Binding to colchicine site | Various cancer cell lines |
Case Studies and Research Findings
In a recent study, compound 17 , structurally similar to our compound of interest, was evaluated for its anticancer properties. It demonstrated broad-spectrum activity against multiple cancer types with minimal cytotoxicity towards normal cells . The research emphasized the importance of further development and optimization of such compounds for therapeutic use.
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S2/c16-11-7-6-10(21-11)14(20)18-15-12(13(17)19)8-4-2-1-3-5-9(8)22-15/h6-7H,1-5H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMPXWELNIUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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